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Compound of Interest

Compound Name: Suc-AAPR-pNA

Cat. No.: B594406

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of N-Succinyl-L-

alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide (Suc-AAPR-pNA), a chromogenic substrate

utilized in the study of trypsin-like serine proteases. Due to the limited availability of specific

data for Suc-AAPR-pNA, this guide incorporates comparative data from the closely related and

more extensively documented substrate, Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA), to

provide a broader context for its application.

Core Properties and Specifications
Suc-AAPR-pNA is a synthetic peptide substrate designed for the specific and sensitive

detection of trypsin and trypsin-like enzyme activity. The sequence Ala-Ala-Pro-Arg is

recognized and cleaved by these proteases after the arginine residue. This cleavage releases

the p-nitroaniline (pNA) chromophore, resulting in a measurable increase in absorbance.
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Property Value Source

Full Name
N-Succinyl-L-alanyl-L-alanyl-L-

prolyl-L-arginine-p-nitroanilide
-

Molecular Formula C27H39N9O8 MedchemExpress[1]

Molecular Weight 633.65 g/mol MedchemExpress[1]

Appearance
Typically a white to off-white

powder
General Knowledge

Spectrophotometric Properties of the Released
Chromophore (p-Nitroaniline)

Property Value Source

Optimal Absorption

Wavelength (λmax)
405 - 410 nm

CPC Scientific[2],

MedchemExpress[3]

Molar Extinction Coefficient (ε) ~8,800 M⁻¹cm⁻¹ at 410 nm ResearchGate[2]

Comparative Kinetic Data
While specific kinetic parameters for the hydrolysis of Suc-AAPR-pNA are not readily available

in the public domain, the following table presents data for the related substrate, Suc-AAPF-

pNA, with various serine proteases. This information can serve as a valuable reference point

for estimating the potential reactivity of Suc-AAPR-pNA with similar enzymes.

Enzyme Substrate
Km (Michaelis
Constant)

Source

Cathepsin G Suc-AAPF-pNA 1.7 mM
Selleck Chemicals[4],

MedchemExpress[3]

Chymotrypsin Suc-AAPF-pNA 60 µM CPC Scientific[2]

Chymase Suc-AAPF-pNA 4 mM CPC Scientific[2]
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Solubility and Storage
Proper handling and storage of Suc-AAPR-pNA are crucial for maintaining its stability and

ensuring reproducible experimental results.

Parameter Recommendation Source

Recommended Solvent for

Stock Solutions
Dimethyl sulfoxide (DMSO) Benchchem[5]

General Advice for

Solubilization

Prepare a concentrated stock

solution (e.g., 10-20 mg/mL) in

100% DMSO. For aqueous

assay buffers, add the DMSO

stock dropwise while vortexing

to prevent precipitation. The

final DMSO concentration in

the assay should typically be

kept between 1-5% (v/v).

Benchchem[5]

Storage of Stock Solutions

Aliquot and store at -20°C or

-80°C to minimize freeze-thaw

cycles.

Benchchem[5]

Storage of Lyophilized Powder Store at -20°C, desiccated. CPC Scientific[2]

Enzymatic Reaction Mechanism
The hydrolysis of Suc-AAPR-pNA by a trypsin-like serine protease follows a well-established

catalytic mechanism involving a catalytic triad (typically Serine, Histidine, and Aspartate) in the

enzyme's active site.
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Figure 1: Catalytic mechanism of Suc-AAPR-pNA hydrolysis by a serine protease.

The process begins with the binding of the substrate to the enzyme's active site. A nucleophilic

attack by the serine residue on the carbonyl carbon of the arginine in the substrate leads to the

formation of a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme

intermediate and the release of the p-nitroaniline molecule. A water molecule then hydrolyzes

the acyl-enzyme intermediate, releasing the remaining peptide fragment and regenerating the

active enzyme.

Experimental Protocols
The following is a generalized protocol for a continuous kinetic assay using a chromogenic

substrate like Suc-AAPR-pNA. This protocol is based on methodologies described for the

similar substrate Suc-AAPF-pNA and should be optimized for the specific enzyme and

experimental conditions.

Reagent Preparation
Assay Buffer: Prepare a buffer appropriate for the enzyme of interest (e.g., 100 mM Tris-HCl,

pH 8.6, containing 10 mM CaCl₂).[3] The optimal pH and buffer composition should be

determined empirically for the specific enzyme.
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Substrate Stock Solution: Prepare a concentrated stock solution of Suc-AAPR-pNA in 100%

DMSO (e.g., 10 mg/mL). Store in aliquots at -20°C or -80°C.

Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer and store on

ice. The final concentration of the enzyme in the assay will depend on its activity and should

be determined through preliminary experiments.

Assay Procedure
Reaction Mixture Preparation: In a suitable microplate or cuvette, prepare the reaction

mixture by adding the assay buffer and the substrate stock solution. The final concentration

of the substrate should ideally be varied to determine kinetic parameters (e.g., 0.1 to 5 times

the expected Km). Ensure the final DMSO concentration is low (e.g., <5%) to avoid enzyme

inhibition.

Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C or

37°C) for a few minutes to ensure temperature equilibration.

Initiation of Reaction: Add the enzyme solution to the reaction mixture to initiate the reaction.

Mix thoroughly but gently.

Data Acquisition: Immediately start monitoring the increase in absorbance at 405-410 nm

using a spectrophotometer or microplate reader. Record the absorbance at regular intervals

for a set period.

Data Analysis
Calculate the Initial Velocity (v₀): Determine the initial rate of the reaction by calculating the

slope of the linear portion of the absorbance versus time plot.

Convert Absorbance to Concentration: Convert the rate of change in absorbance to the rate

of product formation using the Beer-Lambert law (v₀ = (slope / ε) * path length), where ε is

the molar extinction coefficient of p-nitroaniline.

Determine Kinetic Parameters: Plot the initial velocities against the corresponding substrate

concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and
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Vmax values. A Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can also be used for a linear

representation of the data.

Experimental Workflow
The following diagram illustrates a typical workflow for an enzyme kinetic assay using a

chromogenic substrate.
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Figure 2: Typical workflow for an enzyme kinetic assay with Suc-AAPR-pNA.
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This workflow outlines the key steps from reagent preparation to the final determination of

kinetic parameters, providing a clear and logical sequence for conducting experiments with

Suc-AAPR-pNA. Researchers should adapt this workflow to their specific experimental needs

and instrumentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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